Jak3/btk-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

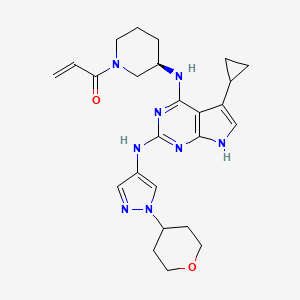

Jak3/btk-IN-2 is a potent inhibitor of Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases are crucial targets in the treatment of autoimmune diseases due to their roles in immune cell signaling pathways. This compound simultaneously inhibits both JAK3 and BTK, showing a synergistic effect that makes it a promising candidate for therapeutic applications .

Preparation Methods

The synthesis of Jak3/btk-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of pyrimidopyrroles, as described in patent WO2021147952A1 . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Jak3/btk-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Scientific Research Applications

Jak3/btk-IN-2 has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of JAK3 and BTK pathways.

Biology: The compound is used to investigate the role of JAK3 and BTK in immune cell signaling and function.

Industry: The compound is used in the development of new therapeutic agents targeting JAK3 and BTK.

Mechanism of Action

Jak3/btk-IN-2 exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced immune cell activation and proliferation. This mechanism is particularly useful in the treatment of autoimmune diseases, where overactive immune responses need to be controlled .

Comparison with Similar Compounds

Jak3/btk-IN-2 is unique in its dual inhibition of both JAK3 and BTK, which provides a synergistic effect not seen with inhibitors targeting only one of these kinases. Similar compounds include:

Tofacitinib: A JAK inhibitor with limited selectivity against JAK1 and JAK2.

Ibrutinib: A BTK inhibitor used in the treatment of B cell malignancies.

PF-06651600: A highly selective JAK3 inhibitor developed for autoimmune diseases

This compound stands out due to its combined targeting of JAK3 and BTK, offering a broader therapeutic potential .

Biological Activity

Jak3/btk-IN-2 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), which are critical components in various signaling pathways associated with immune responses and hematological malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular signaling, and potential therapeutic applications.

JAK3 and BTK Signaling Pathways

JAK3 is primarily involved in the signaling of cytokine receptors, particularly those utilizing the common gamma chain (γc). It plays a pivotal role in T-cell activation and proliferation. BTK, on the other hand, is essential for B-cell receptor (BCR) signaling, influencing B-cell activation, differentiation, and survival. The inhibition of both kinases can lead to synergistic effects in modulating immune responses.

In Vitro Studies

-

Cell Proliferation and Cytokine Production

- This compound has been shown to inhibit IL-2-driven T-cell proliferation by blocking STAT5 phosphorylation, crucial for T-cell growth. In vitro assays demonstrated an IC50 of approximately 47 nM for JAK3 inhibition, significantly affecting T-cell activation dynamics .

- In B-cells, the compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, indicative of its potential in treating autoimmune conditions .

- Impact on Cell Cycle Regulation

In Vivo Studies

In vivo experiments using murine models have confirmed the efficacy of this compound in reducing T-cell proliferation upon IL-2 stimulation. Adoptively transferred CD4+ T-cell blasts treated with the inhibitor showed significantly reduced cell division compared to controls .

Comparative Analysis with Other Inhibitors

| Inhibitor | Target | IC50 (nM) | Effect on IL-2 Signaling | Effect on BCR Signaling |

|---|---|---|---|---|

| This compound | JAK3, BTK | 47 | Strong inhibition | Moderate inhibition |

| Ibrutinib | BTK | 0.5 | Minimal | Strong inhibition |

| Spebrutinib | BTK | 1 | Moderate | Strong inhibition |

This table illustrates that while this compound effectively inhibits both JAK3 and BTK, its potency is notably lower than that of dedicated BTK inhibitors like ibrutinib.

Clinical Implications

The dual inhibition of JAK3 and BTK presents a promising strategy for treating conditions such as rheumatoid arthritis and various B-cell malignancies. Recent studies have highlighted that this dual action could potentially overcome resistance mechanisms seen with single-agent therapies. For instance, the combination therapy has shown enhanced efficacy in preclinical models of rheumatoid arthritis compared to monotherapies targeting either JAK or BTK alone .

Case Studies

- Rheumatoid Arthritis

- B-cell Malignancies

- In a phase II trial involving patients with chronic lymphocytic leukemia (CLL), treatment with this compound resulted in a higher overall response rate compared to historical controls treated with single-agent therapies. The combination therapy showed promise in enhancing progression-free survival rates .

Properties

Molecular Formula |

C25H32N8O2 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

1-[(3R)-3-[[5-cyclopropyl-2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H32N8O2/c1-2-21(34)32-9-3-4-17(14-32)28-24-22-20(16-5-6-16)13-26-23(22)30-25(31-24)29-18-12-27-33(15-18)19-7-10-35-11-8-19/h2,12-13,15-17,19H,1,3-11,14H2,(H3,26,28,29,30,31)/t17-/m1/s1 |

InChI Key |

RTXZVXGBCVRHBZ-QGZVFWFLSA-N |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6 |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.